(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride
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Overview
Description
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as oxolanes. It is characterized by the presence of a bromopyridine moiety attached to an oxolane ring, which is further substituted with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Oxolane Ring: The bromopyridine intermediate is then subjected to a cyclization reaction to form the oxolane ring. This can be done using a suitable diol and an acid catalyst.
Introduction of Amine Group: The oxolane intermediate is then reacted with an amine source, such as ammonia (NH3) or an amine derivative, to introduce the amine group at the 3-position.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of (2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced bromopyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, leading to modulation of their activity. The oxolane ring and amine group contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(5-Chloropyridin-3-yl)oxolan-3-amine;dihydrochloride
- (2S,3R)-2-(5-Fluoropyridin-3-yl)oxolan-3-amine;dihydrochloride
- (2S,3R)-2-(5-Iodopyridin-3-yl)oxolan-3-amine;dihydrochloride
Uniqueness
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens like chlorine, fluorine, or iodine. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S,3R)-2-(5-bromopyridin-3-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-3-6(4-12-5-7)9-8(11)1-2-13-9;;/h3-5,8-9H,1-2,11H2;2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDJMPAIXEKTF-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC(=CN=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC(=CN=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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